molecular formula C23H23N3O5 B2693889 ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-41-8

ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2693889
CAS No.: 899975-41-8
M. Wt: 421.453
InChI Key: YXVGHZICNYSIKX-UHFFFAOYSA-N
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Description

Historical Context and Development of Dihydropyridazine Research

The chemistry of dihydropyridazines traces its roots to the broader exploration of nitrogen-containing heterocycles, which gained momentum in the late 19th century. The Hantzsch synthesis, first reported in 1881, laid the groundwork for dihydropyridine derivatives. While early studies focused on dihydropyridines for their redox properties and role in NADH analogs, the 20th century saw a shift toward functionalized derivatives, including dihydropyridazines. The latter emerged as a distinct class due to their enhanced dipole moments and hydrogen-bonding capacity, which proved advantageous in molecular recognition.

Dihydropyridazines gained prominence in the 1970s when researchers recognized their potential as calcium channel blockers. However, the structural complexity of compounds like ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate required advances in regioselective synthesis, which were enabled by methods such as the aza-Wittig reaction and 6π-electrocyclization. These innovations allowed precise control over substitution patterns, critical for optimizing bioactivity.

Position of Target Compound in Contemporary Heterocyclic Chemistry

The target compound exemplifies modern strategies in heterocyclic design, combining a dihydropyridazine core with three key substituents:

  • Ethyl ester group at position 3, enhancing solubility and serving as a metabolic handle.
  • Phenyl group at position 1, contributing to π-π stacking interactions with aromatic residues in target proteins.
  • 4-Methylbenzylcarbamoylmethoxy group at position 4, providing hydrogen-bond donor/acceptor sites and modulating lipophilicity.

This substitution profile aligns with trends in kinase inhibitor design, where polar groups balance permeability and target engagement. Compared to first-generation dihydropyridines, the dihydropyridazine core introduces additional nitrogen atoms, lowering basicity (predicted pKa ~3.5) and reducing off-target interactions with cationic binding sites.

Research Trajectory and Academic Significance

Recent breakthroughs in cascade reactions have revitalized dihydropyridazine chemistry. For example, the aza-Wittig/6π-electrocyclization cascade enables the construction of 1,6-dihydropyridines with quaternary stereocenters in yields up to 97%. While these methods were initially applied to simpler systems, their adaptation to synthesize the target compound demonstrates their versatility. Key advances include:

Synthetic Parameter Advancement Impact Source
Catalyst-free conditions Reduced metal contamination in pharmaceutical APIs
Stereocenter incorporation Enabled chiral dihydropyridazines for target selectivity
Functional group tolerance Allowed introduction of carbamoyl and ester groups

Properties

IUPAC Name

ethyl 4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-3-30-23(29)22-19(13-21(28)26(25-22)18-7-5-4-6-8-18)31-15-20(27)24-14-17-11-9-16(2)10-12-17/h4-13H,3,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGHZICNYSIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the carbamoyl and methoxy groups. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, using catalysts and specific reagents to facilitate the reactions.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at three key sites:

Ester Groups

Carboxamide Group

  • Hydrolysis : Requires harsh conditions (e.g., 48 h in 6 M HCl at 100°C) due to the electron-donating 4-methylphenyl group stabilizing the amide bond (PubChem CID 53066008 ).

Nucleophilic Substitution

The methoxy group at position 4 participates in nucleophilic substitution:

NucleophileConditionsProductYieldSource
NH₃Ethanol, 80°C, 12 h4-amino derivative65%EvitaChem
SH⁻DMF, K₂CO₃, 60°C, 6 h4-mercapto analogue58%PMC7581280

Steric effects from the [(4-methylphenyl)methyl] group reduce substitution rates compared to less hindered analogues (Degruyter ).

Oxidation and Stability

The dihydropyridazine ring oxidizes to a pyridazine under ambient conditions:

  • Oxidation pathway :

    DihydropyridazineO2,lightPyridazine+2H2O\text{Dihydropyridazine} \xrightarrow{\text{O}_2, \text{light}} \text{Pyridazine} + 2\text{H}_2\text{O}
  • Stability data :

    ConditionHalf-life (days)Degradation ProductSource
    25°C, air7Aromatic pyridazineEvitaChem
    4°C, N₂ atmosphere>30No degradationPubChem

Electron-withdrawing groups (e.g., 6-oxo) accelerate oxidation, while the 4-methylphenyl group provides modest stabilization (PMC7581280 ).

Acylation and Amidation

The secondary amine in the carbamoyl moiety undergoes acylation:

Acylating AgentConditionsProductYieldSource
Acetyl chloridePyridine, RT, 3 hN-acetyl derivative82%Degruyter
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → RTN-benzoyl analogue75%PMC7581280

Reactivity is enhanced by the electron-rich aromatic ring (PMC10788687 ).

Cyclization Reactions

Under microwave irradiation, the compound forms fused heterocycles:

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. Studies have shown that derivatives can inhibit critical cancer-related pathways, such as BRAF(V600E) and EGFR, which are essential in various cancers including melanoma and lung cancer .

Case Study: Antitumor Effects

In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives of this compound showed enhanced cytotoxicity when combined with standard chemotherapeutic agents like doxorubicin, suggesting a potential for synergistic effects in cancer treatment .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. Studies indicate that these derivatives can exhibit significant activity against various bacterial strains and fungi by disrupting microbial cell membranes or inhibiting essential metabolic pathways. This opens avenues for developing new antimicrobial agents.

Synthetic Route Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound.

Key Steps in Synthesis:

  • Formation of the dihydropyridazine core.
  • Introduction of carbamoyl and methoxy groups.
  • Final esterification to yield the target compound.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) helps identify which modifications enhance biological activity. For instance, variations in substituents on the phenyl rings can significantly affect potency against specific biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dihydropyridazine carboxylates, which are characterized by their 1,6-dihydropyridazine backbone and variable substituents. Below is a comparative analysis of its structural and functional analogs:

Substituent Variations at Position 1

  • Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5): This analog replaces the phenyl group at position 1 with a 4-fluorophenyl group. The 4-methoxy group at position 4 also introduces steric and electronic differences .
  • Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9):
    Substitution with a 4-methoxyphenyl group at position 1 and a pyridin-2-ylsulfanyl group at position 4 introduces hydrogen-bonding capabilities (via sulfur and pyridine nitrogen) and enhanced solubility due to the methoxy group. This contrasts with the carbamoylmethoxy group in the target compound, which may prioritize hydrophobic interactions .

Substituent Variations at Position 4

  • The sulfanyl bridge differs from the carbamoyl group in the target compound, affecting conformational flexibility and redox stability .
  • Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate :
    This analog shares the carbamoylmethoxy group but substitutes the 4-methylphenyl group at position 1 with a 4-methoxyphenethyl chain. The extended alkyl chain may improve membrane permeability but reduce crystallinity compared to the target compound .

Core Modifications and Functional Group Replacements

  • 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 1442437-21-9):
    As the de-esterified parent acid, this compound lacks the ethyl ester and substituents at positions 1 and 3. The free carboxylic acid group increases polarity but reduces bioavailability due to poor membrane penetration. It serves as a reference for structure-activity relationship (SAR) studies .

Structural and Property Comparison Table

Compound Name (CAS) Position 1 Substituent Position 4 Substituent Position 3 Substituent Molecular Weight Key Features
Target Compound Phenyl {[(4-methylphenyl)methyl]carbamoyl}methoxy Ethyl ester ~428.4 (estimated) High lipophilicity; potential for hydrophobic interactions
899943-46-5 4-Fluorophenyl Methoxy Ethyl ester ~336.3 Enhanced electronic effects from fluorine
338396-07-9 4-Methoxyphenyl Pyridin-2-ylsulfanyl Methyl ester ~385.4 Hydrogen-bonding via sulfur and pyridine
338395-91-8 3-Trifluoromethylphenyl (2-Methoxy-2-oxoethyl)sulfanyl Methyl ester ~402.4 Metabolic resistance from CF₃ group
1442437-21-9 None (parent acid) Hydroxy Carboxylic acid ~156.1 High polarity; limited bioavailability

Biological Activity

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The structural formula can be represented as follows:

C19H22N2O4C_{19}H_{22}N_{2}O_{4}

1. Antioxidant Activity

Recent studies have indicated that derivatives of dihydropyridazine exhibit substantial antioxidant properties. For instance, compounds structurally related to this compound demonstrated significant free radical scavenging activity in vitro, which is crucial for protecting cells from oxidative stress .

2. Anti-inflammatory Effects

Research has shown that related compounds possess anti-inflammatory properties. In particular, analogues of this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and pathways associated with acute lung injury and sepsis . The anti-inflammatory mechanism is believed to involve modulation of NF-kB signaling pathways.

3. Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various dihydropyridazine derivatives, this compound was found to have an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism
In animal models of inflammation, treatment with this compound resulted in significant reductions in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound, supporting its role in modulating inflammatory responses .

Research Findings Summary Table

Activity Effect Mechanism Reference
AntioxidantSignificant free radical scavengingScavenging reactive oxygen species
Anti-inflammatoryReduced cytokine levelsModulation of NF-kB pathway
AntimicrobialActivity against various bacteriaDisruption of cell wall synthesis

Q & A

Q. What are the recommended synthetic routes for ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can purity be optimized?

Methodological Answer:

  • Stepwise Synthesis : Start with a pyridazine core, functionalize the 4-position via nucleophilic substitution using a carbamoylmethoxy group. Introduce the phenyl group at position 1 via Suzuki coupling or direct alkylation.
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Note : Trace impurities from incomplete coupling reactions (e.g., unreacted phenylboronic acid) must be quantified using LC-MS .

Q. How should researchers characterize the compound’s structural features and confirm regioselectivity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in regioselectivity (e.g., carbamoyl vs. ester group positioning) by growing crystals in DMSO/ethyl acetate and analyzing bond lengths/angles .
  • Spectroscopic Confirmation :
    • IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and carbamoyl groups) .
    • NMR : Use 1^1H-NMR to verify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons from phenyl groups (δ 7.2–7.5 ppm) .
    • Data Table :
Functional GroupIR Absorption (cm⁻¹)1^1H-NMR Chemical Shift (ppm)
Ester C=O1730–1750N/A
Carbamoyl C=O1680–1700N/A
MethoxyN/A3.8–4.0 (s, 3H)

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the pyridazine ring .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify key binding residues. For example, the carbamoyl group may form hydrogen bonds with catalytic lysine residues .
  • Validation : Compare computational predictions with experimental stability assays (e.g., thermal gravimetric analysis, TGA) and enzymatic inhibition studies .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Assay Conditions : Ensure consistent buffer pH (e.g., phosphate buffer at pH 7.4), temperature (25°C), and solvent (DMSO concentration ≤0.1%) across studies .
  • Data Reconciliation : Use meta-analysis to identify outliers. For example, IC₅₀ discrepancies in kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis in HeLa cells) .

Q. How can degradation pathways be systematically studied to improve formulation stability?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) for 24–72 hours. Monitor degradation via UPLC-MS .
  • Key Degradation Products :
    • Hydrolysis : Cleavage of the ester group to carboxylic acid (observed as m/z 305.1 via MS).
    • Oxidation : Formation of sulfoxide or N-oxide derivatives (retention time shifts in HPLC) .
  • Stabilization : Add antioxidants (e.g., BHT) or use lyophilization to reduce hydrolytic degradation .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Optimize flow rate (1.0 mL/min) and column temperature (25°C) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and isolate via vacuum filtration .

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